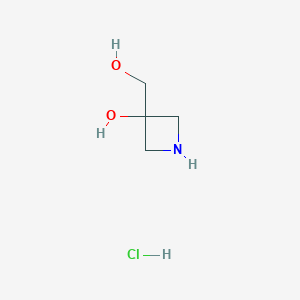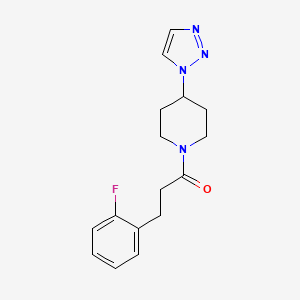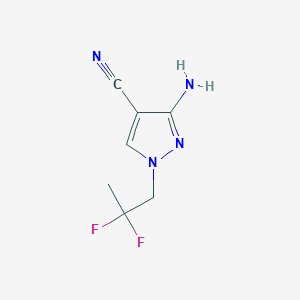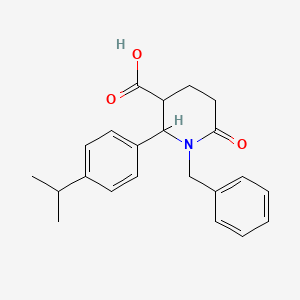
3-(Hydroxymethyl)azetidin-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)azetidin-3-ol hydrochloride is a chemical compound with the CAS Number: 934665-98-2 . It is used in the synthesis of antibody-drug conjugates (ADCs) and is also a alkyl chain-based PROTAC linker . It is a useful intermediate in the synthesis of polypeptides .
Synthesis Analysis
The synthesis of this compound involves hydrogenation of l-(diphenylmethyl)-3-hydroxy azetidine hydrochloride in absolute ethanol at room temperature over Pd(OH)2/C .Molecular Structure Analysis
The molecular weight of this compound is 139.58 . The molecular formula is C4H10ClNO2 .Chemical Reactions Analysis
Azetidines are known for their unique reactivity driven by a considerable ring strain . They are significantly more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Applications De Recherche Scientifique
Statins and Cardiovascular Health
Statins, such as those derived from 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors, have been extensively studied for their role in improving lipid blood levels and reducing atherosclerotic coronary artery disease risk. Research has shown that statins are generally well tolerated and offer significant benefits in reducing cardiovascular morbidity and mortality (Bays, 2006).
Isofraxidin and Its Pharmacological Properties
Isofraxidin, a hydroxy coumarin, has been identified for its multiple pharmacological activities, including anticancer, cardioprotective, and neuroprotective effects. Its diverse biological activities underscore the importance of chemical compounds in medical research and their potential in addressing complex diseases (Majnooni et al., 2020).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs), with their significant antioxidant properties, are critical in studying oxidative stress-related diseases. Research into HCAs like ferulic, coumaric, caffeic, and sinapic acids reveals their potential in managing diseases linked to oxidative stress, highlighting the role of chemical compounds in preventive medicine (Razzaghi-Asl et al., 2013).
Mécanisme D'action
Target of Action
It is known to be used in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . These are designed to bind to specific target proteins in the body, leading to their degradation or modification.
Mode of Action
3-(Hydroxymethyl)azetidin-3-ol hydrochloride acts as a linker molecule in the formation of ADCs and PROTACs . In ADCs, it connects the antibody to the cytotoxic drug, allowing the drug to be delivered directly to the target cells. In PROTACs, it links a ligand for an E3 ubiquitin ligase to a ligand for the target protein, leading to the degradation of the target protein .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific targets of the ADCs or PROTACs in which it is used . By enabling the selective delivery or degradation of target proteins, it can influence a variety of cellular processes and pathways.
Pharmacokinetics
The pharmacokinetics of this compound would be largely determined by the properties of the ADC or PROTAC in which it is incorporated . These properties can include absorption, distribution, metabolism, and excretion (ADME), and can impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound are a result of its role in ADCs and PROTACs . In ADCs, it enables the targeted delivery of cytotoxic drugs, leading to the death of specific cells. In PROTACs, it leads to the targeted degradation of specific proteins, altering cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment in the body, such as pH and temperature, as well as factors related to the formulation and administration of the ADC or PROTAC .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(hydroxymethyl)azetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c6-3-4(7)1-5-2-4;/h5-7H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETSFBGPJSHZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934665-98-2 |
Source


|
| Record name | 3-(hydroxymethyl)azetidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B2944839.png)



![ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B2944845.png)


![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2944849.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzenecarboxylate](/img/structure/B2944856.png)


![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/no-structure.png)
![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2944861.png)
